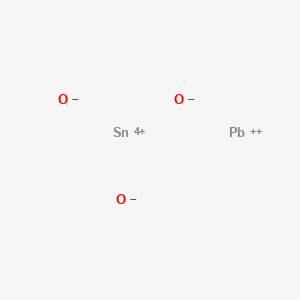

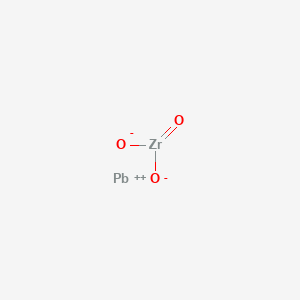

二酸化ジルコニウム;鉛(2+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lead zirconate is a chemical compound with the molecular formula O3PbZr. It is also known as lead zirconate. This compound is notable for its unique properties and applications in various fields, including materials science, catalysis, and electronics.

科学的研究の応用

Lead zirconate has diverse applications in scientific research:

作用機序

- Zirconium oxo clusters, such as Zr12O8(OH)8(OAcr)24, have been studied for their catalytic activity . These clusters may play a role in the compound’s action.

- Zirconium oxo clusters exhibit superior catalytic activity compared to other zirconium-based materials . This suggests that the compound’s mode of action involves catalysis or surface interactions.

Target of Action

Mode of Action

生化学分析

Biochemical Properties

Zirconium oxide, a component of Dioxido(oxo)zirconium;lead(2+), has been studied for its excellent mechanical properties, chemical stability, biocompatibility, and negligible thermal conductivity, making it ideal for dental and orthopedic applications . The biocompatibility of zirconium has been studied in vivo, and no adverse reactions were observed when zirconium samples were inserted into bone

Cellular Effects

The cellular effects of Dioxido(oxo)zirconium;lead(2+) are not fully understood. Zirconium oxide nanoparticles have demonstrated potential anticancer activity against various cancer cells . They have also exhibited potential antibacterial activity against various bacterial strains

Molecular Mechanism

The molecular mechanism of Dioxido(oxo)zirconium;lead(2+) is not fully elucidated. Zirconium oxo clusters have been investigated as molecular catalysts for the direct amide bond formation . The Zr12 cluster, rather than a lower nuclearity species, is suggested to be the catalytically active species involved in the reaction

Temporal Effects in Laboratory Settings

Zirconium oxide is a polymorphic material and occurs in three different crystal lattices . Lattice transformations are described, highlighting the specifics of these transformations . Ways of stabilizing certain lattice types are explained, and the concept of transformation enhancement is highlighted

Metabolic Pathways

The metabolic pathways that Dioxido(oxo)zirconium;lead(2+) is involved in are not well-documented. 2-oxocarboxylic acids, which include 2-oxoglutarate, are the most elementary set of metabolites . This suggests that Dioxido(oxo)zirconium;lead(2+) could potentially be involved in the metabolism of these acids.

Transport and Distribution

The transport and distribution of Dioxido(oxo)zirconium;lead(2+) within cells and tissues are not well-documented. It is known that this compound is classified as an environmentally hazardous substance, solid, N.O.S., according to its UN Number UN3077

Subcellular Localization

The subcellular localization of Dioxido(oxo)zirconium;lead(2+) is not well-documented. Research on protein language models has provided insights into predicting multi-label subcellular localization

準備方法

Synthetic Routes and Reaction Conditions

Lead zirconate is typically prepared by heating stoichiometric amounts of lead oxide (PbO) and zirconium dioxide (ZrO2) together. The reaction is carried out at high temperatures, usually around 1570°C, to ensure complete formation of the compound .

Industrial Production Methods

In industrial settings, the production of dioxido(oxo)zirconium;lead(2+) involves similar high-temperature processes. The raw materials, lead oxide and zirconium dioxide, are mixed in precise proportions and subjected to controlled heating. This method ensures the consistent quality and purity of the final product .

化学反応の分析

Types of Reactions

Lead zirconate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its chemical structure.

Reduction: Reduction reactions can also occur, particularly in the presence of strong reducing agents.

Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically require controlled temperatures and pressures to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides of zirconium and lead, while reduction reactions may yield lower oxidation state compounds .

類似化合物との比較

Similar Compounds

Zirconium Oxo Clusters: These compounds, such as Zr6 and Zr12 oxo clusters, share similar catalytic properties with dioxido(oxo)zirconium;lead(2+)

Lead Titanate: Another similar compound is lead titanate, which also exhibits piezoelectric properties and is used in various electronic applications.

Uniqueness

Lead zirconate is unique due to its specific combination of zirconium and lead, which imparts distinct properties not found in other compounds. Its high thermal stability, chemical resistance, and catalytic efficiency make it a valuable material in both research and industrial applications .

特性

IUPAC Name |

dioxido(oxo)zirconium;lead(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Pb.Zr/q;2*-1;+2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCSNKLWUCUPDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Zr](=O)[O-].[Pb+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3PbZr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B76794.png)

![3-[Chloro(methyl)phosphoryl]propanoyl chloride](/img/structure/B76802.png)